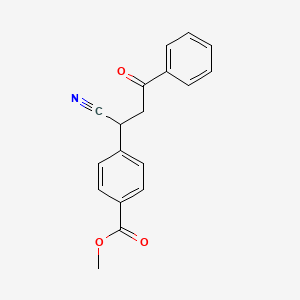![molecular formula C9H8ClFOS B14262197 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride CAS No. 138398-34-2](/img/structure/B14262197.png)
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is an organic compound characterized by the presence of a fluorinated phenyl group attached to a sulfanyl group, which is further connected to a propanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride typically involves the reaction of 2-fluorothiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-Fluorothiophenol+Propanoyl chloride→2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and controlling the temperature and pressure to optimize the yield.
Types of Reactions:
Substitution Reactions: The acyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the acyl chloride to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, which is a key step in many organic synthesis reactions. The sulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
- 2-[(2-Chlorophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Bromophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Methylphenyl)sulfanyl]propanoyl chloride
Comparison: 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Fluorine atoms are known to affect the electronic properties of aromatic rings, making this compound potentially more reactive in certain conditions compared to its chloro, bromo, or methyl analogs.
Propriétés
Numéro CAS |
138398-34-2 |
|---|---|
Formule moléculaire |
C9H8ClFOS |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)sulfanylpropanoyl chloride |
InChI |
InChI=1S/C9H8ClFOS/c1-6(9(10)12)13-8-5-3-2-4-7(8)11/h2-6H,1H3 |
Clé InChI |
DUNPVPUBNHACNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)Cl)SC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
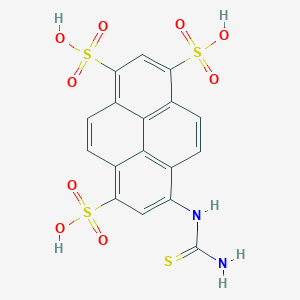

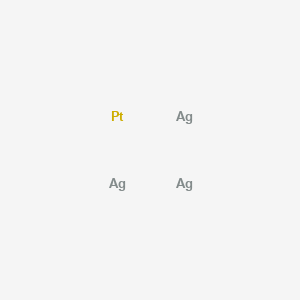
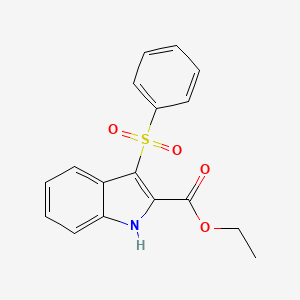
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
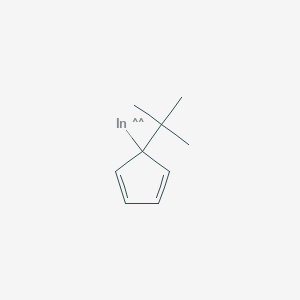
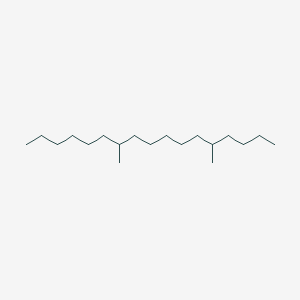
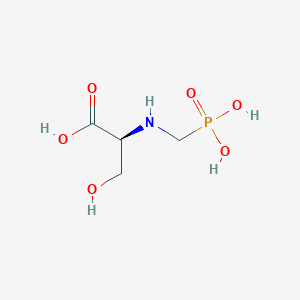
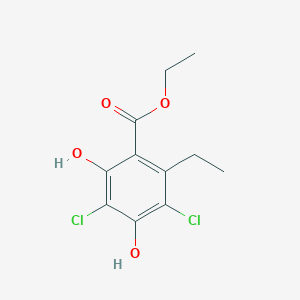
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
